1-(2-Bromo-4-chloro-6-methylphenyl)piperazine
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Overview
Description
1-(2-Bromo-4-chloro-6-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the phenyl ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-chloro-6-methylphenyl)piperazine typically involves the reaction of 2-bromo-4-chloro-6-methylaniline with piperazine. The process can be carried out under various conditions, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Suzuki–Miyaura coupling: This widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction can be used to couple the aryl halide with piperazine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-chloro-6-methylphenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(2-Bromo-4-chloro-6-methylphenyl)piperazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-chloro-6-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2-Bromo-4-chloro-5-methylphenol: Another compound with similar substituents on the phenyl ring.
4-(4-Bromophenyl)piperazine: A related piperazine derivative with a bromine atom on the phenyl ring.
Uniqueness: 1-(2-Bromo-4-chloro-6-methylphenyl)piperazine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research.
Properties
IUPAC Name |
1-(2-bromo-4-chloro-6-methylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2/c1-8-6-9(13)7-10(12)11(8)15-4-2-14-3-5-15/h6-7,14H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBYXAAJLMLHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2CCNCC2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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